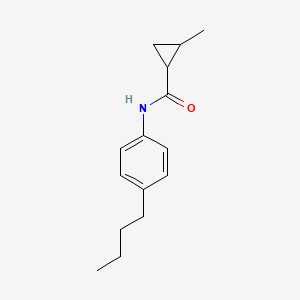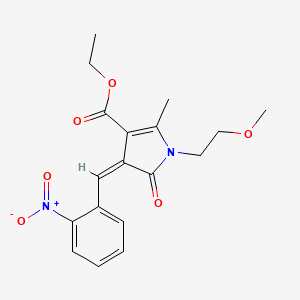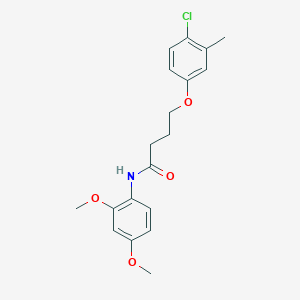
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide
描述
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide, also known as BAY 41-2272, is a chemical compound that belongs to the class of cyclic nucleotide phosphodiesterase (PDE) inhibitors. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the treatment of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction.
科学研究应用
N-(4-butylphenyl)-2-methylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One of the major applications of this compound is in the treatment of pulmonary hypertension. Studies have shown that N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 can dilate blood vessels in the lungs, leading to improved blood flow and reduced blood pressure in the pulmonary artery. This effect is achieved by the inhibition of PDE5 and PDE1, which are enzymes that break down cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), respectively. By inhibiting these enzymes, N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 increases the levels of cGMP and cAMP, which promote smooth muscle relaxation and vasodilation.
In addition to its application in pulmonary hypertension, N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 has also been studied for its potential use in the treatment of cardiovascular diseases such as heart failure and angina. Studies have shown that this compound can improve cardiac function and reduce myocardial ischemia by increasing the levels of cGMP and cAMP.
作用机制
The mechanism of action of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide involves the inhibition of PDE5 and PDE1 enzymes. These enzymes are responsible for breaking down cGMP and cAMP, which are second messengers that play a crucial role in vasodilation and smooth muscle relaxation. By inhibiting these enzymes, N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 increases the levels of cGMP and cAMP, leading to vasodilation and smooth muscle relaxation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide include vasodilation, smooth muscle relaxation, and improved blood flow. These effects are achieved by increasing the levels of cGMP and cAMP, which promote relaxation of the smooth muscles and dilation of blood vessels. In addition, N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 has been shown to improve cardiac function and reduce myocardial ischemia.
实验室实验的优点和局限性
One of the major advantages of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide is its specificity towards PDE5 and PDE1 enzymes. This specificity makes it an ideal candidate for studying the role of these enzymes in vasodilation and smooth muscle relaxation. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain lab experiments.
未来方向
There are several future directions for the study of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide. One of the major directions is the development of new formulations that can improve the solubility and bioavailability of this compound. In addition, further studies are needed to explore the potential therapeutic applications of N-(4-butylphenyl)-2-methylcyclopropanecarboxamide 41-2272 in other diseases such as diabetes and cancer. Finally, the role of PDE5 and PDE1 enzymes in other physiological processes such as memory and learning should be investigated.
属性
IUPAC Name |
N-(4-butylphenyl)-2-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-3-4-5-12-6-8-13(9-7-12)16-15(17)14-10-11(14)2/h6-9,11,14H,3-5,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHMXNSLMJDRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2CC2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647749.png)

![2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B4647761.png)
![4-[(2-{[1-[4-(methoxycarbonyl)phenyl]-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4647773.png)
![N-1,3-benzothiazol-2-yl-2-({5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4647777.png)
![5-phenyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4647785.png)
![methyl 7-cyclopropyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4647788.png)
![N-(1-adamantylmethyl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647801.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-fluorobenzamide](/img/structure/B4647809.png)
![N-(3-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4647816.png)
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647832.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-fluorobenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B4647838.png)
![2-({3-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4647851.png)